tert-butyl 2-bromo-4-methyl-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 2-bromo-4-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-bromo-4-methyl-1H-indole-1-carboxylate typically involves the bromination of 4-methylindole followed by esterification. One common method starts with the bromination of 4-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 2-bromo-4-methylindole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired tert-butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromo-4-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4-methylindole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Tert-butyl 2-bromo-4-methyl-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-4-methyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and tert-butyl ester group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-methyl-1H-indole-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methyl-1H-indole: Lacks the tert-butyl ester group, affecting its solubility and stability.
Tert-butyl 2-chloro-4-methyl-1H-indole-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
Tert-butyl 2-bromo-4-methyl-1H-indole-1-carboxylate is unique due to the combination of the bromine atom and tert-butyl ester group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of various biologically active compounds and industrial chemicals .
Properties
IUPAC Name |
tert-butyl 2-bromo-4-methylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-6-5-7-11-10(9)8-12(15)16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQXEWFEGJAHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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